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Executive Summary

RBNO013209 is a potent and selective small molecule inhibitor of CD38, a transmembrane
glycoprotein with ectoenzymatic activity that plays a critical role in the tumor microenvironment
(TME). By inhibiting both the intra- and extracellular catalytic functions of CD38, RBN013209
modulates key metabolite levels, enhances T-cell fithess and effector functions, and
demonstrates significant antitumor activity in preclinical models, both as a monotherapy and in
combination with immune checkpoint inhibitors. This document provides a comprehensive
overview of the preclinical data and mechanism of action of RBN013209, detailing its effects on
the TME.

Introduction to CD38 in the Tumor
Microenvironment

The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, stromal
cells, and extracellular matrix components.[1] Within this environment, metabolic competition
and immunosuppressive signaling pathways are key factors that contribute to tumor
progression and resistance to therapy.[1]
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CD38, an ADP-ribosyl cyclase, is a key regulator of cellular metabolism and immune
responses.[2] It exists in both an ecto- and endo-catalytic orientation, allowing it to control both
extracellular and intracellular pools of nicotinamide adenine dinucleotide (NAD+).[2] CD38
catalyzes the conversion of NAD+ to adenosine diphosphate ribose (ADPR) and cyclic ADPR
(cADPR).[2] This degradation of NAD+, a critical coenzyme for cellular redox reactions and a
substrate for sirtuins, can impair T-cell function and survival.[3] Furthermore, the generation of
ADPR can be a step in the non-canonical pathway for the production of adenosine, a potent
iImmunosuppressive molecule in the TME.[2][4]

Upregulation of CD38 is observed on various immune cells, including chronically activated T-
cells, and on some cancer cells, particularly in the context of resistance to immune checkpoint
inhibitor (ICI) therapy.[2] This makes CD38 an attractive therapeutic target to reprogram the
TME and enhance anti-tumor immunity.

RBN013209: A Potent and Selective CD38 Inhibitor

RBNO013209 is a novel, orally bioavailable small molecule inhibitor of both human and mouse
CD38.[5] Its high potency and selectivity allow for effective target engagement and modulation
of the CD38 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data available for RBN013209 from
preclinical studies.

Parameter Species Value Reference
Biochemical IC50 Human 0.02 uM [5]
Biochemical IC50 Mouse 0.02 uM [5]
>100-fold of the
Target Coverage (Oral
Mouse mouse free IC50 for [5]

Dosing)

24 hours
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Observed Antitumor

Preclinical Model Treatment o Reference
Activity

MC38 Syngeneic RBN013209 Promising antitumor 5]

Mouse Model Monotherapy activity

Significant tumor
B16-F10 Melanoma RBNO013209 + anti- growth inhibition,
Model PD-L1 greater than either

single agent alone

[5]

Mechanism of Action: Reshaping the Tumor
Microenvironment

RBNO013209 exerts its antitumor effects through a multi-faceted mechanism of action centered
on the inhibition of CD38's enzymatic activity.

Modulation of Key Metabolites

By inhibiting CD38, RBN013209 prevents the degradation of NAD+ and the production of
ADPR and cADPR.[5] This leads to an elevation of intracellular NAD+ levels in immune cells,
such as T-cells, and a reduction of ADPR in tissues like the spleen and liver.[2] The restoration
of NAD+ pools is crucial for maintaining robust cellular metabolism and function.

Enhancement of T-cell Fitness and Effector Function

The increased availability of intracellular NAD+ supports T-cell fithess and enables their effector
functions.[5] This is critical for an effective anti-tumor immune response, as T-cells within the
TME are often metabolically stressed and functionally exhausted. By preserving NAD+ levels,
RBNO013209 helps to sustain T-cell proliferation, cytokine production, and cytotoxic activity.

Overcoming Immune Checkpoint Inhibitor Resistance

Immune checkpoint inhibitor therapy can lead to the upregulation of CD38 on tumor and
immune cells, contributing to therapeutic resistance.[2][5] By targeting CD38, RBN013209 can
counteract this resistance mechanism. The synergistic effect observed when RBN013209 is
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combined with an anti-PD-L1 antibody in the B16-F10 melanoma model highlights its potential
to enhance the efficacy of immunotherapy.[5]

Signaling Pathways and Experimental Workflows
Signaling Pathway of RBN013209 Action
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Caption: RBN013209 inhibits CD38, preserving NAD+ and boosting T-cell function.
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Experimental Workflow for Preclinical Efficacy Studies
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Caption: Workflow for evaluating RBN013209's in vivo efficacy.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the preclinical
evaluation of RBN013209.

Syngeneic Mouse Tumor Models

e Cell Lines: MC38 (colon adenocarcinoma) and B16-F10 (melanoma) cell lines are cultured in
appropriate media (e.g., DMEM with 10% FBS and antibiotics).

e Animals: C57BL/6 mice (6-8 weeks old) are used as they are syngeneic to the tumor cell
lines.

e Tumor Inoculation: A suspension of tumor cells (e.g., 1 x 106 cells in 100 pL PBS) is
injected subcutaneously into the flank of each mouse.

o Treatment: Once tumors reach a palpable size (e.g., 50-100 mm?3), mice are randomized into
treatment groups. RBN013209 is administered orally, while anti-PD-L1 antibody is given via
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intraperitoneal injection. Dosing schedules are determined based on preliminary
pharmacokinetic and pharmacodynamic studies.

e Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using
calipers, and calculated using the formula: (Length x Width?)/2.

» Efficacy Endpoint: The study is concluded when tumors in the control group reach a
predetermined maximum size, and tumor growth inhibition is calculated.

Immunohistochemistry (IHC) for CD38 Expression

o Tissue Preparation: Tumors are harvested, fixed in 10% neutral buffered formalin, and
embedded in paraffin. 4-5 um sections are cut and mounted on slides.

e Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced
epitope retrieval (e.g., using a citrate-based buffer).

e Staining:

o Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

[e]

Slides are blocked with a protein block solution to prevent non-specific antibody binding.

[e]

Slides are incubated with a primary antibody against CD38.

o

A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied.

[¢]

The signal is visualized using a chromogen (e.g., DAB), resulting in a brown stain.

[¢]

Slides are counterstained with hematoxylin to visualize cell nuclei.

e Analysis: The percentage of CD38-positive cells and the staining intensity are assessed by a
pathologist.

Flow Cytometry for Tumor-Infiltrating Lymphocytes
(TILs)
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Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested
(e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

Cell Staining:

o The single-cell suspension is incubated with a viability dye to exclude dead cells from the
analysis.

o Fc receptors are blocked to prevent non-specific antibody binding.

o Cells are stained with a panel of fluorescently-labeled antibodies against cell surface
markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3
for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells).

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is
then analyzed using appropriate software to quantify the proportions of different immune cell
subsets within the tumor.

Metabolite Analysis (NAD+ and ADPR)

Tissue Preparation: Harvested tissues (e.g., spleen, liver, tumor) are snap-frozen in liquid
nitrogen to halt metabolic activity.

Metabolite Extraction: Metabolites are extracted from the frozen tissues using a suitable
solvent (e.g., a methanol/acetonitrile/water mixture).

Quantification: The levels of NAD+ and ADPR in the extracts are quantified using liquid
chromatography-mass spectrometry (LC-MS).

Conclusion

RBNO013209 is a promising therapeutic agent that targets the CD38 pathway to remodel the

tumor microenvironment. Its ability to restore NAD+ levels in immune cells, thereby enhancing

T-cell function, and to overcome resistance to immune checkpoint inhibitors provides a strong

rationale for its continued development. The preclinical data demonstrate a clear mechanism of

action and significant antitumor efficacy, positioning RBN013209 as a potential novel
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immunotherapy for a range of solid tumors. Further clinical investigation is warranted to
translate these preclinical findings into benefits for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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